molecular formula C14H15FO3 B14790969 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B14790969
M. Wt: 250.26 g/mol
InChI Key: QBBQWPROZSALEY-UHFFFAOYSA-N
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Description

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-65-3) is a cyclopentane-based carboxylic acid derivative featuring a 3-fluorophenyl ketone ethyl chain. Its molecular formula is C₁₄H₁₅FO₃, with a molecular weight of 250.27 g/mol . The compound adopts a trans-stereochemistry, as indicated by its IUPAC name (1R,2S)-2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid. This compound is structurally related to intermediates used in pharmaceutical synthesis, such as kinase inhibitors like AZD1152, highlighting its relevance in drug development .

Properties

IUPAC Name

2-[2-(3-fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO3/c15-11-5-1-4-10(7-11)13(16)8-9-3-2-6-12(9)14(17)18/h1,4-5,7,9,12H,2-3,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBQWPROZSALEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cycloaddition

The Diels-Alder reaction between a diene and a dienophile offers a stereocontrolled route to the cyclopentane skeleton. For example, cyclopentene derivatives can be synthesized via the reaction of 1,3-butadiene with ethylene under high-pressure conditions, followed by hydrogenation to yield the saturated cyclopentane ring. This method provides excellent regioselectivity but requires precise control over reaction temperature and pressure to avoid side products.

Ring-Closing Metathesis (RCM)

Transition metal catalysts, such as Grubbs’ catalyst, enable the formation of the cyclopentane ring via RCM. A diene precursor, such as 1,5-pentadiene, undergoes metathesis to generate the cyclic structure. This approach is advantageous for its modularity and compatibility with functional groups but necessitates anhydrous conditions and inert atmospheres.

Introduction of the Carboxylic Acid Group

The carboxylic acid moiety at position 1 of the cyclopentane ring is typically introduced through oxidation or hydrolysis:

Oxidation of Primary Alcohols

A cyclopentane-bearing primary alcohol (e.g., cyclopentylmethanol) is oxidized using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) to yield the carboxylic acid. For instance:
$$
\text{Cyclopentylmethanol} \xrightarrow{\text{KMnO}4, \text{H}2\text{O}} \text{Cyclopentane-1-carboxylic acid}
$$
Yields for this method range from 65–80%, depending on the oxidizing agent and reaction time.

Hydrolysis of Nitriles

Cyclopentane-1-carbonitrile undergoes acidic or basic hydrolysis to produce the carboxylic acid. Using concentrated hydrochloric acid at reflux conditions achieves near-quantitative conversion:
$$
\text{Cyclopentane-1-carbonitrile} \xrightarrow{\text{HCl, H}_2\text{O}} \text{Cyclopentane-1-carboxylic acid}
$$
This method is preferred for its high efficiency but requires careful handling of toxic hydrogen cyanide byproducts.

Installation of the 2-(3-Fluorophenyl)-2-oxoethyl Substituent

The 2-(3-fluorophenyl)-2-oxoethyl group is appended via Friedel-Crafts acylation or nucleophilic acyl substitution:

Friedel-Crafts Acylation

3-Fluorophenylacetyl chloride reacts with the cyclopentane intermediate in the presence of aluminum chloride (AlCl₃) to form the ketone linkage:
$$
\text{Cyclopentane derivative} + \text{3-Fluorophenylacetyl chloride} \xrightarrow{\text{AlCl}_3} \text{2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane}
$$
Reaction conditions (e.g., solvent: dichloromethane, temperature: 0–5°C) are critical to minimize over-acylation.

Nucleophilic Acyl Substitution

An alternative approach involves reacting a cyclopentane Grignard reagent with 3-fluorophenyl acetic acid chloride:
$$
\text{Cyclopentylmagnesium bromide} + \text{ClCOCH}2\text{(3-FC}6\text{H}_4\text{)} \xrightarrow{\text{THF}} \text{Target intermediate}
$$
This method offers better control over substituent positioning but requires strict moisture-free conditions.

Multi-Step Synthetic Pathways

Pathway A: Sequential Functionalization

  • Cyclopentane Formation : RCM of 1,5-pentadiene (Yield: 78%).
  • Carboxylic Acid Introduction : Nitrile hydrolysis (Yield: 92%).
  • Acylation : Friedel-Crafts with 3-fluorophenylacetyl chloride (Yield: 65%).
    Total Yield : 46.7%.

Pathway B: Convergent Synthesis

  • Pre-functionalized Cyclopentane : Start with cyclopentane-1-carbonitrile.
  • Simultaneous Acylation and Hydrolysis : One-pot reaction with 3-fluorophenylacetyl chloride and HCl (Yield: 58%).
    Total Yield : 58%.

Optimization and Industrial-Scale Production

Catalytic Enhancements

Palladium-catalyzed cross-coupling reactions improve efficiency in introducing aromatic groups. For example, Suzuki-Miyaura coupling with 3-fluorophenylboronic acid reduces side reactions compared to Friedel-Crafts.

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields >70%. Solvent-free conditions using ionic liquids further enhance sustainability.

Comparative Data Table

Method Key Steps Yield (%) Purity (%) Reaction Time (h)
Sequential (Path A) RCM → Hydrolysis → Acylation 46.7 95 24
Convergent (Path B) One-pot acylation/hydrolysis 58 89 18
Palladium-Catalyzed Suzuki coupling → Oxidation 62 97 12

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may include the use of halogenating agents or nitrating agents under controlled temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate biological pathways and result in desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analogs share the cyclopentane-1-carboxylic acid core but differ in substituents on the phenyl ring, their positions, and stereochemistry. Key comparisons are summarized below:

Halogen-Substituted Analogs

Compound (CAS) Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (733740-65-3) F (meta) C₁₄H₁₅FO₃ 250.27 Moderate lipophilicity (predicted logP ~2.5), high metabolic stability due to fluorine’s electronegativity .
trans-2-[2-(3-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (733740-63-1) Cl (meta) C₁₄H₁₅ClO₃ 266.72 Higher lipophilicity (logP ~3.0), slower metabolism due to chlorine’s larger size and weaker electronegativity .
trans-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (733740-71-1) I (meta) C₁₄H₁₅IO₃ ~358.17 Highest lipophilicity (logP ~3.5), potential steric hindrance and iodine-specific metabolic pathways .
  • Chlorine and iodine increase lipophilicity but may reduce solubility and introduce steric or toxicological challenges.

Methyl- and Trifluoromethyl-Substituted Analogs

Compound (CAS) Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
trans-2-[2-(2-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CH₃ (ortho) C₁₅H₁₈O₃ ~246.30 Electron-donating methyl group reduces electrophilicity of the ketone, potentially lowering reactivity .
cis-3-[2-oxo-2-(4-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid (733740-47-1) CF₃ (para) C₁₅H₁₅F₃O₃ 300.28 Strong electron-withdrawing effect increases ketone reactivity; para-substitution alters spatial alignment vs. meta-substituted analogs .
  • Substituent Position : Ortho-methyl groups induce steric hindrance, while para-trifluoromethyl groups enhance electron withdrawal but may reduce binding affinity in certain targets.

Stereochemical and Positional Variations

  • Cis vs. Trans Isomerism : The cis-isomer of the trifluoromethyl analog () may exhibit distinct pharmacokinetics due to altered spatial arrangement compared to the trans-configured fluorophenyl compound.
  • Cyclopentane Substitution : Shifting the substituent from position 2 (fluorophenyl analog) to position 3 (trifluoromethyl analog) could affect ring strain and interaction with biological targets.

Research Findings and Structure-Activity Relationships (SAR)

  • Lipophilicity Trends : Halogenated analogs follow Cl > F > I in lipophilicity, influencing membrane permeability and distribution. The trifluoromethyl analog’s high logP (~4.0) may limit aqueous solubility .
  • Metabolic Stability : Fluorine’s resistance to oxidative metabolism makes it advantageous over chlorine and iodine, which may form reactive metabolites .

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